3-[3-(5-Methyl-2-furanyl)-1-phenyl-4-pyrazolyl]-2-propenoic acid is a complex organic compound characterized by its unique structural features, which include a furan ring, a pyrazole ring, and a propenoic acid moiety. Its molecular formula is with a molecular weight of 294.30 g/mol. The compound is primarily studied for its potential applications in chemistry and biology, particularly in the fields of medicinal chemistry and materials science.
3-[3-(5-Methyl-2-furanyl)-1-phenyl-4-pyrazolyl]-2-propenoic acid falls under the classification of organic compounds, specifically within the categories of pyrazoles and unsaturated carboxylic acids. Its structural complexity makes it an interesting subject for research in organic synthesis and medicinal chemistry.
The synthesis of 3-[3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. A common synthetic route starts with the preparation of 5-methylfuran-2-carbaldehyde, which is reacted with phenylhydrazine to form the corresponding hydrazone. This intermediate undergoes cyclization to form the pyrazole ring, followed by subsequent reactions to yield the final product .
The molecular structure of 3-[3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid can be represented by its IUPAC name and structural formula:
Property | Value |
---|---|
Molecular Weight | 294.30 g/mol |
InChI | InChI=1S/C17H14N2O3/c1-12... |
InChI Key | AIFVXBUWNSFCAJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(O1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 |
The compound can undergo various chemical reactions:
The major products from these reactions include:
The mechanism of action for 3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid varies based on its application:
The physical properties include:
Key chemical properties encompass:
Additional analyses may include spectroscopic techniques (NMR, IR) to confirm structure and purity.
3-[3-(5-Methylfuran-2-furanyl)-1-pheny-l4-pyrazolyl]-2-propenoic acid has several scientific applications:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4